4,6-Dinitro-2-methylphenol-3,5-D2
Description
Contextualizing 4,6-Dinitro-2-methylphenol-3,5-D2 within the Dinitrophenol Chemical Class
This compound is a specific, deuterated derivative of 4,6-Dinitro-2-methylphenol, also known as 4,6-dinitro-o-cresol (B1670846). cymitquimica.com The core structure is a phenol (B47542) ring substituted with two nitro groups (NO₂) and a methyl group (CH₃). The "-3,5-D2" designation indicates that the hydrogen atoms at the 3rd and 5th positions on the phenol ring have been replaced by deuterium (B1214612) (D), a stable isotope of hydrogen. This isotopic labeling is a key feature that distinguishes this compound for specialized research applications.
The synthesis of deuterated aromatic compounds like this often involves a hydrogen-deuterium (H-D) exchange reaction with heavy water (D₂O) under specific conditions, sometimes utilizing microwave technology and flow reactors to improve efficiency. tn-sanso.co.jp
Significance of Deuterium Isotopic Labeling in Contemporary Chemical and Biochemical Investigations
Deuterium labeling is a powerful tool in modern chemical and biological research. symeres.com The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered due to the heavier mass of deuterium. This effect is invaluable for studying reaction mechanisms and kinetics. symeres.com
In various fields, deuterated compounds serve critical roles:
Mechanistic and Kinetic Studies: The kinetic isotope effect introduced by deuterium helps in elucidating the steps of chemical reactions. symeres.com
Analytical Chemistry: Deuterated compounds are frequently used as internal standards in mass spectrometry-based quantitative analyses, improving accuracy and precision. rsc.orgx-chemrx.com
Metabolic Research: Isotopic labeling allows for the tracing of metabolic pathways and the study of how drugs are processed in the body. symeres.com
However, the use of deuterium labels can present challenges, such as the potential for deuterium loss through exchange with protons, which could compromise the accuracy of experimental results. sigmaaldrich.com
Research Rationale and Objectives for the Comprehensive Study of this compound
The study of this compound is driven by the need to understand the fundamental properties and potential applications of selectively deuterated dinitrophenol derivatives. The primary objectives of such research include:
Elucidating Reaction Mechanisms: Investigating how the presence of deuterium at specific positions on the aromatic ring influences the chemical reactivity and reaction pathways of the molecule.
Developing Advanced Analytical Standards: Establishing the utility of this compound as a highly specific internal standard for the sensitive and accurate quantification of its non-deuterated counterpart and related compounds in complex matrices.
Probing Isotope Effects: Quantifying the kinetic and other isotope effects resulting from the deuterium substitution to gain deeper insights into the physical and chemical properties of dinitrophenols.
Enhancing Spectroscopic Analysis: Utilizing techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the structural integrity and isotopic enrichment of the labeled compound, which is crucial for its application. rsc.org
The research on this compound contributes to the broader understanding of isotopically labeled compounds and their expanding role in various scientific disciplines. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3,5-dideuterio-2-methyl-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVONLUNISGICL-PBNXXWCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-76-9 | |
| Record name | Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93951-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Isotopic Labeling Methodologies
Precursor Synthesis Routes for Dinitromethylphenol Scaffolds
The foundational structure, 4,6-dinitro-2-methylphenol, also known as dinitro-ortho-cresol (DNOC), is typically prepared through the nitration of o-cresol (B1677501). chemicalbook.comwikipedia.org One common industrial method involves the disulfonation of o-cresol with an excess of sulfuric acid. wikipedia.orgcdc.gov The resulting 4,6-disulfonic-o-cresol is then treated with nitric acid, which leads to the formation of the dinitro derivative. wikipedia.orgcdc.gov Another approach is the direct nitration of o- or m-cresol. cdc.gov A patented method describes a single-step nitration of m-nitro-p-cresol with nitric acid in the liquid phase to produce 4-methyl-2,6-dinitrophenol. google.com
Regiospecific Deuteration Techniques for Aromatic Systems
Achieving site-specific deuteration on an aromatic ring requires carefully chosen methods to direct the deuterium (B1214612) to the desired positions.
The introduction of deuterium at specific positions on a phenol (B47542) ring, such as the 3 and 5 positions in 4,6-Dinitro-2-methylphenol, can be challenging due to the directing effects of the existing functional groups. The hydroxyl and methyl groups on the o-cresol precursor are ortho- and para-directing, while the nitro groups are meta-directing.
One powerful strategy for achieving regioselective deuteration is directed ortho-metalation (DoM) . wikipedia.orgnih.govuwindsor.ca This technique involves the use of a directing metalation group (DMG) that interacts with an organolithium reagent to deprotonate a specific ortho-position, creating an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a deuterium source, such as deuterium oxide (D₂O), to introduce deuterium at that specific site. juniperpublishers.comresearchgate.net For phenols, the hydroxyl group itself can act as a DMG, although its acidity can sometimes interfere. Therefore, it is often protected with a group that can still direct the lithiation. nih.govresearchgate.net While ortho- and para-positions are typically more reactive in phenols, deuteration at the meta-position has been achieved under specific conditions, such as in supercritical deuterium oxide. researchgate.net
Another approach involves catalytic H-D exchange reactions . tn-sanso.co.jp These methods often utilize transition metal catalysts, such as palladium or platinum, in the presence of a deuterium source like D₂O. juniperpublishers.comnih.gov Recent research has highlighted the use of novel catalysts, like iron single-atom catalysts, for the efficient and regioselective deuteration of arenes, including phenol derivatives, using D₂O under relatively mild conditions. nih.govnih.gov The choice of catalyst and reaction conditions can influence the position of deuterium incorporation. nih.gov
Determining the isotopic purity and the degree of deuterium enrichment is a critical step in the characterization of any deuterated compound. rsc.orgresearchgate.net Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is a primary tool for assessing isotopic purity. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecule, MS can distinguish between the unlabeled compound and its deuterated isotopologues, allowing for the calculation of the percentage of deuterium incorporation. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique. rsc.orgnih.gov ¹H NMR can be used to monitor the disappearance of the proton signal at the site of deuteration. researchgate.net For a more direct and quantitative measurement, ²H NMR can be employed to observe the deuterium signal directly. nih.gov Combining both ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov
The following table summarizes the key analytical methods for evaluating isotopic purity:
| Analytical Technique | Principle | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Measures the precise mass-to-charge ratio of ions, distinguishing between isotopologues based on mass differences. nih.gov | Provides the relative abundance of each isotopologue, allowing for the calculation of overall isotopic enrichment. rsc.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. ¹H NMR monitors the disappearance of proton signals, while ²H NMR directly detects deuterium signals. nih.govpressbooks.pub | Confirms the specific site(s) of deuteration and provides quantitative data on the level of incorporation at each position. rsc.orgnih.gov |
Optimization of Deuteration Reaction Conditions and Yields
Optimizing the conditions of the deuteration reaction is crucial for maximizing the yield and the level of isotopic enrichment. Key parameters that are often adjusted include temperature, pressure, reaction time, catalyst type and loading, and the choice of solvent. nih.govresearchgate.net
For catalytic deuteration reactions, the choice of catalyst is paramount. For instance, studies have shown that modulating the coordination environment of metal centers, such as by varying the pyrolysis temperature of a catalyst support, can significantly impact catalytic performance. nih.gov The use of D₂O as the deuterium source is often preferred due to its lower cost compared to D₂ gas. juniperpublishers.com Optimization may also involve exploring different reaction setups, such as moving from batch to flow synthesis, which can improve efficiency and reduce reaction times. tn-sanso.co.jp
Considerations for Scale-Up Production of Deuterated Analogues
Transitioning from laboratory-scale synthesis to larger-scale production of deuterated compounds presents several challenges. youtube.comnih.gov These include ensuring consistent reaction conditions, managing heat transfer in larger reactors, and the cost and handling of large quantities of deuterated reagents. tn-sanso.co.jp
Flow chemistry offers a promising solution for scaling up deuteration processes. tn-sanso.co.jp By continuously passing reagents through a reactor, often with microwave heating, flow synthesis can offer better control over reaction parameters, leading to higher efficiency and throughput compared to traditional batch methods. tn-sanso.co.jp This can also lead to a reduction in the amount of expensive deuterated solvents required. tn-sanso.co.jp The stability of the catalyst over repeated cycles is also a key consideration for industrial applications. nih.gov
Spectroscopic Confirmation of Deuteration Site and Isotopic Integrity
NMR Spectroscopy is the definitive method for determining the precise location of the deuterium atoms. ub.edudocbrown.info In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons at the 3 and 5 positions of the aromatic ring would be absent or significantly diminished. pressbooks.publibretexts.org The remaining signals for the methyl group proton and the proton at the 2-position would be observable. docbrown.info Adding a small amount of D₂O to the NMR sample can also be used to exchange the acidic hydroxyl proton, causing its signal to disappear, which helps in peak assignment. pressbooks.publibretexts.org
Mass Spectrometry (MS) confirms the isotopic integrity by showing the expected increase in the molecular weight of the compound due to the incorporation of two deuterium atoms. nih.govnist.govnih.gov The molecular weight of unlabeled 4,6-Dinitro-2-methylphenol is approximately 198.13 g/mol . nist.gov The deuterated analogue, 4,6-Dinitro-2-methylphenol-3,5-D2, would have a molecular weight of approximately 200.15 g/mol . isotope.com
The table below outlines the expected spectroscopic data for the confirmation of this compound:
| Spectroscopic Method | Expected Observation |
| ¹H NMR | Absence or significant reduction of signals for protons at the 3 and 5 positions of the phenyl ring. Presence of signals for the methyl group and the remaining aromatic proton. docbrown.info |
| ²H NMR | Presence of a signal corresponding to the deuterium atoms at the 3 and 5 positions. nih.gov |
| Mass Spectrometry | A molecular ion peak corresponding to the increased mass of the deuterated compound (approximately 200.15 m/z). isotope.com |
Advanced Analytical Characterization in Research Contexts
Spectroscopic Techniques for Isotopic Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation and Dynamic Studies
NMR spectroscopy stands as a cornerstone for the structural analysis of 4,6-Dinitro-2-methylphenol-3,5-D2, offering unparalleled insight into the atomic-level connectivity and dynamics of the molecule.
Deuterium (B1214612) (²H) NMR spectroscopy is the most direct method for confirming the successful incorporation and specific location of deuterium atoms within the this compound molecule. Since the natural abundance of deuterium is very low (0.016%), a strong signal in the ²H NMR spectrum provides clear evidence of isotopic enrichment. wikipedia.org The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, though the resolution is typically lower. wikipedia.orgmagritek.com For this compound, the ²H NMR spectrum would be expected to show distinct peaks corresponding to the deuterium atoms at the 3 and 5 positions of the phenol (B47542) ring. The absence of corresponding signals in the ¹H NMR spectrum further validates the deuteration at these specific sites. wikipedia.orgmagritek.com This technique is particularly powerful for verifying the effectiveness of the deuteration process. magritek.com
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of the molecule. huji.ac.il In a standard proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a singlet, simplifying the spectrum and aiding in assignment. libretexts.org The chemical shifts of the carbon atoms are influenced by their electronic environment, with carbons bonded to electronegative nitro groups and the hydroxyl group appearing further downfield. libretexts.org Deuterium decoupling can be employed to remove the coupling between deuterium and carbon atoms, which further simplifies the spectrum and sharpens the signals of the deuterated carbons (C3 and C5). The absence of strong C-H coupling for C3 and C5 confirms their deuteration.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the nitrogen atoms of the nitro groups. wikipedia.org Due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, isotopic enrichment is often necessary for sensitive measurements. huji.ac.il However, for a compound like this compound, ¹⁵N NMR can provide valuable information about the electronic structure of the nitro groups and how it might be subtly influenced by the adjacent deuterium atoms. The chemical shifts of the nitro groups in dinitrophenols are expected to be in a characteristic range. researchgate.netnorthwestern.edu Deuterium decoupling in ¹⁵N NMR would be less critical than in ¹³C NMR, as the through-space coupling between deuterium and nitrogen is generally small.
Table 1: Expected NMR Data for this compound
| Nucleus | Technique | Expected Observation | Information Gained |
|---|---|---|---|
| ²H | Direct Observation | Peaks corresponding to D at positions 3 and 5. | Confirmation of deuteration sites. |
| ¹³C | Proton and Deuterium Decoupled | Singlets for all carbon atoms. | Structural confirmation of the carbon skeleton. |
Dynamic Nuclear Polarization (DNP) is a powerful technique used to dramatically enhance the signal intensity in solid-state NMR (ssNMR) spectroscopy. osaka-u.ac.jpresearchgate.netyoutube.com This is particularly beneficial for analyzing complex systems or when only small sample quantities are available. osaka-u.ac.jp The DNP process involves transferring the high spin polarization of electrons from a polarizing agent (a stable radical) to the nuclei of interest by microwave irradiation at cryogenic temperatures. nih.govnih.gov This can lead to signal enhancements of several orders of magnitude. nih.govnih.gov
For this compound, DNP-enhanced ssNMR could be employed to study its interactions within complex matrices or on surfaces. The deuteration of the molecule can be advantageous in DNP experiments. nih.govnih.gov Partially deuterated samples can lead to larger DNP enhancements because the smaller proton reservoir can be polarized more efficiently. nih.govmit.edu The presence of deuterium can also influence relaxation times, which are a critical factor in the efficiency of the DNP process. nih.gov By using DNP, high-quality ¹³C and ¹⁵N ssNMR spectra of this compound could be obtained even at natural isotopic abundance, enabling detailed structural characterization in environments where traditional NMR methods would fail due to low sensitivity. nih.gov
Mass Spectrometry (MS) for Precise Isotopic Composition and Purity Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is an indispensable tool for determining the precise molecular weight and isotopic purity of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the elemental composition of the molecule, including the number of deuterium atoms. isotope.comlgcstandards.com The expected molecular weight for the deuterated compound is approximately 200.15 g/mol , which is two mass units higher than its non-deuterated counterpart (198.13 g/mol ). isotope.comnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS-MS) are particularly useful for analyzing complex mixtures and can be used to separate this compound from any potential impurities or non-deuterated starting material. nih.govoup.comresearchgate.net The LC step provides chromatographic separation, while the MS detector provides mass information for each eluting peak. longdom.org In LC-MS analysis, the deuterated compound will have a distinct retention time and a specific mass-to-charge ratio (m/z) corresponding to its molecular ion. By comparing the peak areas of the deuterated and non-deuterated species, the isotopic purity can be accurately quantified.
Table 2: Mass Spectrometry Data for this compound
| Technique | Expected m/z of Molecular Ion [M-H]⁻ | Information Gained |
|---|---|---|
| HRMS | ~199.033 | Precise mass confirmation and elemental composition. |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Isotope Effects
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of the molecule by probing its vibrational modes. researchgate.net The introduction of deuterium atoms into the 4,6-Dinitro-2-methylphenol molecule leads to predictable changes in its vibrational spectrum, a phenomenon known as the kinetic isotope effect. libretexts.orgedurev.inaps.org
In the IR spectrum, the substitution of hydrogen with the heavier deuterium isotope at the C3 and C5 positions will cause the C-D stretching vibrations to appear at a lower frequency (wavenumber) compared to the corresponding C-H stretching vibrations. libretexts.orgresearchgate.net Specifically, aromatic C-D stretching features are expected in the 4.4–4.7 µm (approximately 2270-2130 cm⁻¹) region. researchgate.net Similarly, C-D bending modes will also be shifted to lower frequencies. researchgate.net The O-H stretch of the phenolic group, typically a broad and strong band around 3500 cm⁻¹, should remain largely unaffected by the ring deuteration. libretexts.org
Raman spectroscopy, which is complementary to IR spectroscopy, can also be used to observe these isotopic shifts. aip.org The vibrational modes of the nitro groups and the aromatic ring will also be present in both IR and Raman spectra, providing a comprehensive vibrational profile of the molecule. researchgate.net By comparing the spectra of the deuterated and non-deuterated compounds, the specific vibrational modes associated with the deuterated positions can be definitively assigned, further confirming the success of the isotopic labeling. nih.gov
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Spectroscopy | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Infrared (IR) | O-H Stretch | ~3500 |
| Infrared (IR) | Aromatic C-D Stretch | ~2270-2130 |
| Raman | Symmetric NO₂ Stretch | ~1350 |
Chromatographic Methodologies for Isolation, Purity, and Quantitative Determination
Chromatographic techniques are fundamental to the analysis of 4,6-Dinitro-2-methylphenol and its deuterated analog. These methods facilitate the separation, identification, and quantification of the compound, even at trace levels.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds like DNOC. In environmental analysis, GC-MS is employed to detect and quantify DNOC in various matrices such as water and soil. For instance, the US Environmental Protection Agency (EPA) Method 8041A outlines a procedure for analyzing phenols, including 2-methyl-4,6-dinitrophenol, by gas chromatography. epa.gov This method can be adapted for the analysis of its deuterated form. However, it is noted that certain phenols, including 2-methyl-4,6-dinitrophenol, may not derivatize effectively with all agents, which can impact sensitivity. epa.gov
Metabolic profiling studies also utilize GC-MS to understand the biotransformation of DNOC in organisms. The metabolic pathways of DNOC involve the reduction of the nitro groups to form amino and acetamido derivatives. nih.gov The use of this compound as an internal standard in such studies allows for accurate tracking and quantification of these metabolites, providing a clearer picture of the compound's fate within a biological system.
A study on the analysis of 2,4-dinitrophenol (B41442) (a related compound) in postmortem blood and urine demonstrated the successful development and validation of a GC-MS method. nih.govresearchgate.net This method showed excellent linearity, precision, and extraction efficiency, highlighting the robustness of GC-MS for analyzing dinitrophenolic compounds in biological matrices. nih.govresearchgate.net
Table 1: GC-MS Method Parameters for Dinitrophenol Analysis
| Parameter | Value |
|---|---|
| Carrier Gas | Hydrogen |
| Linearity (R²) | > 0.998 |
| Inter-assay Imprecision | < 10.6% |
| Intra-assay Imprecision | < 10.7% |
| Extraction Efficiency | 92.1% |
Data adapted from a study on 2,4-dinitrophenol analysis. nih.govresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is particularly advantageous for analyzing non-volatile or thermally labile compounds in complex matrices. For environmental water samples, a sensitive and rapid LC-MS/MS method has been developed for the determination of DNOC and a related compound, 2,6-dinitro-p-cresol (B1206616) (DNPC). researchgate.net This method involves solid-phase extraction to concentrate the analytes, followed by separation on a reversed-phase column and detection by mass spectrometry in negative electrospray ionization mode. researchgate.net The method detection limits were found to be in the nanogram per liter range, demonstrating the high sensitivity of LC-MS/MS for this type of analysis. researchgate.net
In the context of complex biological matrices, LC-MS/MS is invaluable. The development of a quantitative method for methylphenidate and its metabolites in oral fluid using LC-MS/MS showcases the technique's applicability to challenging sample types. nih.gov The use of deuterated internal standards in such assays is crucial for achieving accurate and reliable quantification by compensating for matrix effects and variations in sample preparation. mdpi.com
Table 2: LC-MS/MS Method for DNOC and DNPC in Water
| Parameter | Details |
|---|---|
| Sample Preparation | Solid-Phase Extraction (Autoprep PS-Liq@ cartridge) |
| Chromatographic Column | ODS-3 (2.1 mm x 150mm, 5µm) |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| Method Detection Limit (DNOC) | 0.24 ng/L |
| Method Detection Limit (DNPC) | 0.49 ng/L |
Data from a study on the determination of DNOC and DNPC in environmental water samples. researchgate.net
Development and Validation of Analytical Methods Utilizing Deuterated Internal Standards
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust analytical method development and validation. mdpi.comisotope.com These standards, which have a chemical behavior nearly identical to their non-labeled counterparts, are added to samples at a known concentration before processing. mdpi.com This allows for the correction of any analyte loss during extraction, as well as variations in instrument response, thereby improving the accuracy and precision of the measurement. mdpi.com
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For example, a validated LC-MS/MS method for methylphenidate in oral fluid demonstrated acceptable performance with a limit of quantification of 0.5 ng/mL and a calibration curve ranging from 0.5 to 50 ng/mL. nih.gov
The development of such methods is essential for a wide range of applications, from environmental monitoring to forensic toxicology and metabolic research. nih.govresearchgate.netisotope.com The availability of high-purity deuterated standards like this compound is a prerequisite for developing these highly reliable and accurate analytical procedures. isotope.com
Environmental Transformation and Bioremediation Research
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment. For DNOC, the primary abiotic pathways considered are photolysis and hydrolysis.
Photolytic Degradation Mechanisms and Kinetics
Photolysis, or the decomposition of molecules by light, can be a significant process for the atmospheric degradation of dinitrocresols. cdc.gov When airborne, DNOC can absorb sunlight, which may lead to a reaction involving the nucleophilic displacement of a nitro group by a hydroxyl group. cdc.gov While direct photolysis of the related compound 2,4-dinitrophenol (B41442) (2,4-DNP) in water is generally too slow to be a major environmental fate process, it can be photoreduced to 2-amino-4-nitrophenol (B125904) in the presence of sensitizers like chlorophyll. cdc.gov
The vapor-phase reaction of dinitrophenols with photochemically-produced hydroxyl radicals is another key atmospheric degradation mechanism. nih.gov For 2,4-DNP, the estimated atmospheric half-life for this reaction is about 24 days. nih.gov Studies on nitrocatechols, which are structurally similar, suggest that photolysis can be a primary degradation pathway in the atmosphere, with potential lifetimes as short as two hours. copernicus.org The degradation often follows pseudo-first-order kinetics. nih.gov However, it is noted that the specific abiotic reactions that degrade DNOC in the environment are not known with certainty, indicating a need for further research. cdc.gov
Interactive Table: Photodegradation Data of Related Nitroaromatic Compounds
| Compound | Degradation Process | Key Findings | Reference |
|---|---|---|---|
| 2,4-Dinitrophenol (2,4-DNP) | Vapor-phase reaction with OH radicals | Atmospheric half-life estimated at ~24 days. | nih.gov |
| 2,4-Dinitrophenol (2,4-DNP) | Aqueous Photoreduction | Can be reduced to 2-amino-4-nitrophenol with sensitizers. | cdc.gov |
| 3-Nitrocatechol | Atmospheric Photolysis | Considered a main degradation process with a lifetime up to 2 hours. | copernicus.org |
| 4-Nitrophenol | Photocatalytic Degradation | Follows pseudo-first-order kinetics. | nih.gov |
Hydrolytic Stability under Varying Environmental Conditions
Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. For dinitrophenols, this process is not considered a significant environmental degradation pathway. cdc.govnih.gov These compounds lack functional groups that readily hydrolyze under typical environmental conditions of temperature and pH. nih.gov While there has been some speculation that DNOC adsorbed onto clay surfaces might undergo hydrolysis under acidic conditions, there is currently no experimental evidence to support this hypothesis. cdc.gov
Microbial Biodegradation Mechanisms and Pathways
Biodegradation is a critical process for the removal of DNOC from soil and water. Various microorganisms have demonstrated the ability to break down this compound.
Aerobic Biodegradation Processes by Bacterial and Fungal Strains
A number of bacterial and fungal strains can utilize DNOC as a source of carbon, nitrogen, and energy under aerobic conditions. nih.gov Mixed microbial cultures isolated from contaminated soil and activated sludge have been shown to effectively decompose DNOC. nih.gov In field studies, the half-life of DNOC in soil has been estimated to range from 14 to over 30 days, highlighting biodegradation as a significant transformation process. cdc.gov However, high concentrations of DNOC can be toxic to many soil microorganisms, potentially inhibiting the degradation process. cdc.govnih.gov Fungi, such as the yeast Saccharomyces cerevisiae, have also been shown to contribute to the degradation of DNOC. researchgate.net
Interactive Table: DNOC Biodegradation Studies
| Microorganism(s) | Environment/Medium | Key Findings | Reference |
|---|---|---|---|
| Mixed bacterial culture | Soil and activated sludge | Utilized DNOC as sole carbon and nitrogen source. Degradation inhibited at concentrations >30 µM. | nih.gov |
| Yeast (Saccharomyces cerevisiae) | Aqueous suspension | Demonstrated significant biodegradation of DNOC. | researchgate.net |
| Soil microorganisms | Field plots/Soil column | Estimated half-life of 14 to >30 days. | cdc.gov |
Investigation of Reductive Nitro Group Metabolism and Aminophenol Formation
The initial step in the aerobic biodegradation of many nitroaromatic compounds is the reduction of the nitro groups. nih.gov This process is catalyzed by enzymes known as nitroreductases. nih.gov In a sequential process, one of the nitro groups on the DNOC molecule is reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming an aminonitrophenol. nih.govcdc.gov This metabolism results in the formation of intermediates such as 6-amino-4-nitro-2-methylphenol and 4-amino-6-nitro-2-methylphenol. cdc.gov The formation of aminophenols is a common feature in the degradation of dinitrophenols by various microbial consortia. cdc.govhibiscuspublisher.comresearchgate.net This reductive pathway is also observed in the degradation of the structurally similar explosive, 2,4,6-trinitrotoluene (TNT), which is initially transformed into aminodinitrotoluenes. nih.gov
Elucidation of Aromatic Ring Cleavage Pathways (e.g., Catechol, Hydroquinone, Meisenheimer Complex Intermediates)
Following the initial reductive steps, the aromatic ring of the resulting metabolites becomes susceptible to cleavage by dioxygenase enzymes. nih.govnih.gov For dinitrotoluenes, which are close structural analogs of DNOC, degradation proceeds through the formation of a substituted catechol intermediate. nih.govresearchgate.net For example, 2,6-dinitrotoluene is converted to 3-methyl-4-nitrocatechol through a dioxygenation reaction that releases a nitrite ion. nih.govresearchgate.net
This nitrocatechol then serves as a substrate for extradiol ring cleavage, a process catalyzed by non-heme iron-containing dioxygenases that incorporate both atoms of molecular oxygen into the aromatic ring. nih.govnih.govresearchgate.net This cleavage breaks open the aromatic ring, yielding aliphatic acids that can be further metabolized and funneled into central metabolic pathways like the TCA cycle. nih.gov
In some degradation pathways, the initial enzymatic attack may involve the formation of a hydride Meisenheimer complex, which is an intermediate formed by the nucleophilic addition to the electron-deficient aromatic ring. hibiscuspublisher.com This complex can then be further transformed, leading to the displacement of a nitro group as nitrite and subsequent hydroxylation of the ring, preparing it for cleavage. hibiscuspublisher.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 4,6-Dinitro-2-methylphenol (DNOC) |
| 4,6-Dinitro-2-methylphenol-3,5-D2 |
| 2,4-Dinitrophenol (2,4-DNP) |
| 2-Amino-4-nitrophenol |
| 4-Amino-2-nitrophenol |
| 2,4-Diaminophenol |
| Nitrocatechols |
| 4-Nitrophenol |
| 6-Amino-4-nitro-2-methylphenol |
| 4-Amino-6-nitro-2-methylphenol |
| 2,4,6-Trinitrotoluene (TNT) |
| Aminodinitrotoluenes |
| 2,6-Dinitrotoluene |
| 3-Methyl-4-nitrocatechol |
| Catechol |
| Hydroquinone |
| 3-Nitroadipic acid |
Anaerobic Biodegradation Dynamics and Microbial Consortia Activities
The primary mechanism for the microbial transformation of nitroaromatic compounds under anaerobic conditions is the reduction of the nitro groups to amino groups. nih.gov This process is often carried out by a variety of anaerobic bacteria, including species of Desulfovibrio and Clostridium. nih.gov For dinitrophenols like DNOC, this would theoretically lead to the formation of aminonitrocresols and subsequently diaminocresols. However, the presence of multiple nitro groups on the aromatic ring of DNOC contributes to its stability and resistance to microbial attack. hibiscuspublisher.com
Microbial consortia are often more effective than single strains in degrading complex organic compounds due to synergistic interactions. nih.gov In the context of dinitrophenols, a consortium might consist of different microbial populations that carry out sequential degradation steps. For instance, one group of bacteria could be responsible for the initial reduction of the nitro groups, while another could be involved in the subsequent cleavage of the aromatic ring. While specific consortia for the anaerobic degradation of DNOC have not been extensively characterized, research on other nitrophenols has identified key bacterial genera such as Lactococcus, Escherichia-Shigella, and Pseudomonas as being involved in their degradation under anaerobic or anoxic conditions. nih.gov
Application of Deuterium (B1214612) Labeling in Tracing Degradation Products and Elucidating Degradation Kinetics
Deuterium labeling is a powerful tool in environmental science for tracing the fate of pollutants and understanding their degradation pathways. clearsynth.com By replacing hydrogen atoms with deuterium in a molecule like 4,6-Dinitro-2-methylphenol, researchers can create a stable isotope-labeled version, this compound, that can be distinguished from the naturally occurring compound. This allows for precise tracking of the compound and its transformation products in complex environmental matrices.
The primary application of deuterium labeling in this context would be to:
Trace Degradation Products: By analyzing samples for the presence of deuterated intermediates, it is possible to definitively identify the metabolites formed during the biodegradation of 4,6-Dinitro-2-methylphenol. This helps in constructing accurate degradation pathways.
Elucidate Degradation Kinetics: The rate at which the deuterated parent compound disappears and the rate at which deuterated metabolites appear can be measured with high accuracy. This information is crucial for determining the kinetics of the biodegradation process.
Investigate Kinetic Isotope Effects (KIEs): The cleavage of a carbon-deuterium (C-D) bond is typically slower than the cleavage of a carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov By comparing the degradation rates of the deuterated and non-deuterated compounds, researchers can determine the kinetic isotope effect. nih.govresearchgate.net A significant KIE can provide strong evidence that the cleavage of that specific C-H bond is a rate-determining step in the degradation mechanism. nih.govresearchgate.net
While specific studies employing this compound to trace its degradation were not found, the principles of using deuterium-labeled compounds are well-established in the study of other organic pollutants. clearsynth.comresearchgate.net For instance, compound-specific isotope analysis (CSIA) has been effectively used to investigate the biodegradation of other nitroaromatic compounds like TNT and 2,4-DNT. researchgate.net
Environmental Fate Modeling and Predictive Research
Persistence and Mobility Studies in Soil and Aquatic Systems
The environmental persistence and mobility of 4,6-Dinitro-2-methylphenol (DNOC) are influenced by various soil and water characteristics. DNOC is a yellow solid with low solubility in water. wikipedia.org
Persistence: DNOC is considered to be moderately persistent in the environment. Its degradation in soil and water is slow. researchgate.netnih.gov Reports indicate that the half-life of DNOC in soil can range from a few weeks to several months, depending on environmental conditions such as temperature, moisture, and microbial activity.
Mobility: The mobility of DNOC in soil is generally considered to be low to moderate. It has a tendency to adsorb to soil particles, particularly in soils with higher organic matter and clay content. researchgate.net The adsorption is also pH-dependent, with greater adsorption occurring at lower pH values. researchgate.netresearchgate.net This sorption to soil particles limits its potential to leach into groundwater. However, the mobility can be influenced by the presence of dissolved organic matter, which can facilitate its transport. ejbiotechnology.info
In aquatic systems, DNOC is likely to partition to sediment due to its low water solubility and tendency to adsorb to particulate matter. Volatilization from water surfaces is not expected to be a significant fate process due to its low vapor pressure. wikipedia.org
Interactive Data Table: Factors Influencing DNOC Persistence and Mobility
| Environmental Factor | Influence on Persistence | Influence on Mobility |
| High Organic Matter in Soil | Can increase persistence by binding the compound, making it less available for degradation. | Decreases mobility due to increased sorption. |
| High Clay Content in Soil | Can increase persistence through adsorption. | Decreases mobility. |
| Low Soil pH | May increase persistence. | Decreases mobility due to increased adsorption of the neutral species. researchgate.netresearchgate.net |
| High Microbial Activity | Decreases persistence through enhanced biodegradation. | No direct effect. |
| High Temperature | Generally decreases persistence by increasing microbial activity and chemical degradation rates. | May slightly increase mobility. |
| High Water Flow (in aquatic systems) | Can lead to transport and dilution, affecting apparent persistence at a specific location. | Increases mobility and transport downstream. |
Bioavailability and Transformation within Environmental Matrices
The bioavailability of 4,6-Dinitro-2-methylphenol (DNOC) in soil and aquatic environments is a critical factor that governs its potential for microbial degradation and its toxicity to organisms. Bioavailability refers to the fraction of a chemical that is available for uptake by organisms. ias.ac.innih.gov
In soil, the bioavailability of DNOC is largely controlled by its sorption to soil components. When strongly adsorbed to soil organic matter and clay minerals, its availability to microorganisms in the soil solution is reduced, which can limit its biodegradation rate. researchgate.net Factors that increase sorption, such as high organic matter content and low pH, will consequently decrease bioavailability.
Transformation of DNOC in environmental matrices can occur through both biotic and abiotic processes.
Biotic Transformation: As discussed in section 4.2.2, microbial transformation, primarily through the reduction of nitro groups, is a key biotic process, although it is slow under anaerobic conditions. nih.gov Aerobic degradation can also occur, potentially leading to ring cleavage. nih.gov
Abiotic Transformation: Photodegradation (degradation by sunlight) can be a significant transformation pathway for DNOC in surface waters. However, its importance in soil is limited to the very top layer exposed to sunlight. Chemical degradation, such as hydrolysis, is generally not a major transformation pathway for DNOC under typical environmental pH conditions.
The transformation products of DNOC under aerobic conditions have been identified and include aminonitrocresols and diaminocresols. cdc.gov The formation of these metabolites alters the toxicity and mobility of the original compound. The bioavailability of these transformation products will also be governed by their own physicochemical properties and interactions with the environmental matrix.
Mechanistic Biochemical Studies Non Human Contexts
Investigation of Uncoupling Mechanisms in Isolated Cellular and Sub-cellular Models (Excluding Human Systems)
The primary biochemical effect of 4,6-Dinitro-2-methylphenol, also known as 4,6-dinitro-o-cresol (B1670846) (DNOC), is the uncoupling of oxidative phosphorylation. nih.govwikipedia.org This action is attributed to its ability to function as a protonophore, a lipophilic weak acid that transports protons across the inner mitochondrial membrane, a barrier normally impermeable to protons. researchgate.netwikipedia.org The deuteration at the 3 and 5 positions on the phenolic ring does not alter this fundamental physicochemical property.
In isolated non-human mitochondria, such as those from rat liver, DNOC demonstrates potent protonophoric activity. nih.gov As a protonophore, the compound diffuses across the inner mitochondrial membrane in its protonated state. quora.com In the higher pH environment of the mitochondrial matrix, it releases a proton, and the resulting anion diffuses back into the intermembrane space, driven by the membrane potential. wikipedia.orgquora.com There, in the more acidic environment created by the electron transport chain, it picks up another proton and repeats the cycle.
This process effectively creates a "proton leak," dissipating the proton motive force (the electrochemical gradient of protons) that is normally used by ATP synthase to drive the phosphorylation of ADP to ATP. wikipedia.orgquora.com Consequently, ATP synthesis is significantly reduced or halted, as the energy from the proton gradient is lost as heat instead of being converted into chemical energy. wikipedia.org Studies on isolated rat liver mitochondria show that DNOC acts as a classical uncoupler, leading to a decrease in the transmembrane potential. nih.gov
Uncoupling by 4,6-Dinitro-2-methylphenol-3,5-D2 does not inhibit the electron transport chain (ETC) itself. droracle.ai In fact, the opposite occurs. The collapse of the proton gradient removes the back-pressure on the ETC. Without the constraint of the proton gradient, the flow of electrons from donors like NADH and FADH2 through the ETC complexes to the final electron acceptor, oxygen, accelerates. nih.gov
This leads to a marked increase in the rate of cellular respiration and oxygen consumption. nih.gov In studies with isolated liver cells, the addition of dinitrophenol causes an increase in cellular respiration, though the sustainability of this effect can depend on the available supply of reducing equivalents from substrates. nih.gov Research using isolated rat liver mitochondria confirms that DNOC promotes a significant increase in succinate-supported mitochondrial respiration. nih.gov
Table 1: Effects of 4,6-Dinitro-o-cresol (DNOC) on Mitochondrial Parameters in Isolated Rat Liver Mitochondria
| Parameter | Effect | Biochemical Rationale | Reference |
|---|---|---|---|
| Proton Motive Force (Transmembrane Potential) | Decrease | The compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the gradient. | nih.gov |
| ATP Synthesis | Decrease / Inhibition | The energy stored in the dissipated proton gradient is no longer available for ATP synthase to produce ATP. | wikipedia.orgquora.com |
| Cellular Respiration (Oxygen Consumption) | Increase | The collapse of the proton gradient removes the inhibitory control on the electron transport chain, causing it to operate at a maximal rate. | nih.govnih.gov |
| Electron Transport Chain (ETC) Flow | Increase | Uncoupling allows for unrestrained electron flow as the system attempts to re-establish the proton gradient. | droracle.ai |
Enzymatic Biotransformation Pathways in In Vitro and Model Organism Systems (Excluding Human Data)
The biotransformation of this compound involves several enzymatic pathways, primarily nitroreduction and subsequent conjugation reactions, which have been characterized in various non-human systems. cdc.govnih.gov
In both microorganisms and animal tissues, the primary metabolic pathway for dinitrophenols is the reduction of the nitro groups. cdc.govnih.gov This reaction is catalyzed by enzymes known as nitroreductases. These enzymes are found in the cytosolic fraction of cells, such as in the rat liver, and require cofactors like NADPH. cdc.gov
Studies in model organisms like the phototrophic bacterium Rhodobacter capsulatus have identified specific nitroreductases, such as NprA, that can metabolize dinitrophenols. nih.gov This FMN-containing enzyme uses NADPH as the primary electron donor to reduce a wide range of nitroaromatic compounds, including 2,4-dinitrophenol (B41442). nih.gov The reduction is sequential, typically converting one nitro group to an amino group, followed by the potential reduction of the second nitro group. cdc.gov
The primary metabolites identified from the nitroreduction of related dinitrophenols are aminonitrophenols and, subsequently, diaminophenols. wikipedia.orgcdc.gov For 4,6-Dinitro-2-methylphenol, this would result in the formation of 4-amino-6-nitro-2-methylphenol and 6-amino-4-nitro-2-methylphenol.
Table 2: Predicted Nitroreductase-Mediated Metabolites of 4,6-Dinitro-2-methylphenol
| Parent Compound | Metabolite | Enzymatic Reaction | Reference |
|---|---|---|---|
| 4,6-Dinitro-2-methylphenol | 4-Amino-6-nitro-2-methylphenol | Reduction of the C4-nitro group | cdc.gov |
| 6-Amino-4-nitro-2-methylphenol | Reduction of the C6-nitro group | cdc.gov | |
| 4-Amino-6-nitro-2-methylphenol or 6-Amino-4-nitro-2-methylphenol | 4,6-Diamino-2-methylphenol | Reduction of the remaining nitro group | cdc.gov |
Following nitroreduction, the parent compound and its amino metabolites can undergo Phase II conjugation reactions. nih.gov The most common of these are glucuronidation and sulfation. nih.govnih.gov These processes are crucial for increasing the water solubility of the xenobiotic, thereby facilitating its detoxification and excretion. nih.gov
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group or the newly formed amino groups. washington.eduyoutube.com
Sulfation: This pathway is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl or amino groups. nih.gov
In non-human systems, both the parent dinitrophenol and its reduced metabolites are substrates for these conjugation enzymes. nih.gov For example, metabolites such as 2,4-dinitrophenol glucuronide, 2,4-dinitrophenol sulfate, and 2-amino-4-nitrophenol (B125904) glucuronide have been tentatively identified in biological fluids. nih.gov Competition between sulfation and glucuronidation is common for phenolic compounds. washington.edu
The use of isotopically labeled compounds like this compound is a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). nih.gov A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org
The magnitude of the KIE provides insight into the rate-determining step of a reaction. If a covalent bond to the isotopically labeled atom is broken or formed in the rate-limiting step, a significant "primary" KIE is typically observed. unl.edu The C-D bond is stronger than the C-H bond, so reactions involving C-D bond cleavage are slower. wikipedia.org
For this compound, the deuterium (B1214612) atoms are located on the aromatic ring at positions 3 and 5. If a metabolic reaction, such as aromatic hydroxylation by a cytochrome P450 enzyme, were to occur at one of these positions, a large primary KIE would be expected. nih.gov The observation of such an effect would provide strong evidence that C-D bond cleavage is a rate-limiting part of that specific metabolic pathway. If no significant KIE is observed for a particular product, it suggests that C-D bond cleavage is not involved in the rate-determining step for its formation. This technique helps distinguish between different potential metabolic pathways and clarifies enzymatic mechanisms. unl.edu
Table 3: Principles of Deuterium Kinetic Isotope Effects (KIE) in Metabolism Studies
| KIE Type | Description | Typical Value (kH/kD) | Mechanistic Implication for this compound | Reference |
|---|---|---|---|---|
| Primary KIE | Observed when the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction. | 2 – 10 | A large KIE for a specific metabolite (e.g., a hydroxylated product at position 3 or 5) would indicate that C-D bond cleavage is rate-limiting for its formation. | nih.govwikipedia.org |
| Secondary KIE | Observed when the labeled atom is not directly involved in bond breaking/formation but its environment changes (e.g., rehybridization of the carbon atom). | 0.7 – 1.5 | A small KIE might be observed if the deuterated carbon changes hybridization (e.g., from sp² to sp³) during a reaction step that does not involve C-D bond cleavage. | wikipedia.org |
| No Significant KIE | Observed when the bond to the deuterium atom is not broken or its environment is not significantly altered during or before the rate-determining step. | ~ 1 | Metabolic pathways like nitroreduction or conjugation at the hydroxyl group would not be expected to show a primary KIE related to the ring deuterons. | nih.gov |
Photosynthetic System Perturbation Studies in Plant Models
Inhibition of Hill Reaction and Non-Cyclic Photophosphorylation Pathways
4,6-Dinitro-2-methylphenol, a compound belonging to the dinitrophenol family, has been identified as a potent inhibitor of photosynthetic processes in isolated chloroplasts. Its mode of action involves the disruption of the photosynthetic electron transport chain, specifically impacting the Hill reaction and non-cyclic photophosphorylation. Research has demonstrated that this compound acts as an inhibitory uncoupler, interfering with the crucial energy-transducing steps of photosynthesis. researchgate.net
The Hill reaction, which represents the light-driven transfer of electrons from water to an artificial electron acceptor by Photosystem II (PSII), is significantly hampered by the presence of 4,6-Dinitro-2-methylphenol. Studies have determined that this compound inhibits the electron transport to ferricyanide, a common artificial electron acceptor, with a 50% inhibition concentration (I50) of approximately 15 µM. researchgate.net This inhibition effectively curtails the production of reducing power in the form of NADPH.
The inhibitory effects of dinitrophenols, including 4,6-Dinitro-2-methylphenol, are concentration-dependent. nih.gov Investigations have shown that PSII is more sensitive to these compounds than Photosystem I (PSI) or the whole electron transport chain. nih.gov This sensitivity underscores the critical role of PSII as a target for this class of inhibitors. The consequence of this inhibition is a notable depletion of the cellular ATP pool, which is a direct result of the near-complete shutdown of the photosynthetic electron transport chain. nih.gov
| Parameter | Observation | Concentration for 50% Inhibition | Reference |
| Hill Reaction | Inhibition of electron transport to ferricyanide | ~15 µM | researchgate.net |
| Non-Cyclic Photophosphorylation | Inhibited | - | researchgate.net |
| Site of Inhibition | Between the primary electron acceptor of Photosystem II (Q) and the plastoquinone (B1678516) pool | - | researchgate.net |
Modulation of Photosystem I Electron Transport
In contrast to its inhibitory effects on Photosystem II and non-cyclic photophosphorylation, 4,6-Dinitro-2-methylphenol exhibits a different behavior towards Photosystem I (PSI) electron transport. At higher concentrations, this compound can stimulate the PSI-dependent Mehler reaction. researchgate.net The Mehler reaction involves the photoreduction of molecular oxygen by electrons from PSI, a process mediated by electron donors like ascorbate/dichlorophenolindophenol (DCIP) with methyl viologen as an electron acceptor. researchgate.net
This stimulatory effect is attributed to the uncoupling properties of 4,6-Dinitro-2-methylphenol. researchgate.net As an uncoupler, it dissipates the proton gradient across the thylakoid membrane that is normally used for ATP synthesis. This uncoupling can, in turn, accelerate the rate of electron transport through PSI when an appropriate electron donor and acceptor are present. However, it is important to note that while the electron transport itself is stimulated, cyclic photophosphorylation, which relies on PSI and the generation of a proton gradient to produce ATP, is inhibited by the compound. researchgate.net
This dual functionality—acting as an inhibitor at one site and a stimulator (via uncoupling) at another—characterizes 4,6-Dinitro-2-methylphenol as an inhibitory uncoupler in the context of photosynthetic electron transport. researchgate.net
| Photosystem I Mediated Process | Effect of 4,6-Dinitro-2-methylphenol | Mechanism | Reference |
| Mehler Reaction (ascorbate/DCIP to methyl viologen) | Stimulated at higher concentrations | Uncoupling | researchgate.net |
| Cyclic Photophosphorylation | Inhibited | Uncoupling | researchgate.net |
Advanced Research Applications and Methodological Development
Utilization of Deuterated Probes for Tracing Environmental Contaminant Transport and Transformation
The unlabeled parent compound, 4,6-Dinitro-o-cresol (B1670846) (DNOC), is recognized as an environmental pollutant. isotope.comwikipedia.orgpic.int It was historically used as a pesticide and herbicide and can form in the atmosphere from the combustion of fossil fuels or through photochemical reactions involving precursors like toluene. pic.intcanada.ca Given its persistence in water and air, understanding its environmental fate is crucial. canada.ca
Deuterated compounds such as 4,6-Dinitro-2-methylphenol-3,5-D2 serve as ideal tracers for monitoring the transport and transformation of such contaminants. isotope.comsimsonpharma.com When introduced into an environmental system, these labeled compounds follow the same distribution and degradation pathways as their unlabeled analogues. Researchers can use sensitive mass spectrometry techniques to distinguish the deuterated tracer from the background of the unlabeled contaminant, allowing for precise tracking through various environmental compartments like soil and water. This approach helps elucidate reaction kinetics, degradation pathways, and the formation of transformation products.
Advanced analytical methods, such as the use of ratiometric fluorescent probes and single-cell Raman spectroscopy combined with D₂O labeling, are emerging for tracking contaminants and their impact on microbial ecophysiology, offering a glimpse into the future of environmental monitoring. mdpi.comacs.org
Application in Metabolomics and Metabolic Pathway Elucidation Research
Deuterium-labeled compounds are invaluable tools in metabolomics for tracing the absorption, distribution, metabolism, and excretion (ADME) of molecules within a biological system. simsonpharma.comclearsynth.com The use of a stable isotope like deuterium (B1214612) provides a non-radioactive method to follow the metabolic fate of a compound. nih.gov In a typical study, a mixture containing a known ratio of the deuterated and unlabeled compound is administered, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) can easily identify metabolites by their characteristic isotopic pattern. nih.gov
While research specifically detailing the metabolic pathway of this compound is not widely published, the methodology is well-established for related compounds. For instance, dinitrophenols are known to interfere with adenosine (B11128) triphosphate (ATP) production. wikipedia.orgnih.gov By using the deuterated form, researchers can investigate the intricate details of this mechanism, track the compound's interaction with mitochondrial systems, and identify resulting metabolites with high confidence. nih.govnih.gov This approach is a powerful alternative to radioisotope labeling, especially in early-stage in vitro metabolism investigations where quantitative results are not yet necessary. nih.gov
| Property | Value | Source |
|---|---|---|
| Formula | (NO₂)₂(CH₃)C₆D₂OH | isotope.comcdnisotopes.com |
| Molecular Weight | 200.15 | isotope.comcdnisotopes.com |
| Labeled CAS Number | 93951-76-9 | isotope.comcdnisotopes.com |
| Unlabeled CAS Number | 534-52-1 | isotope.comcdnisotopes.com |
| Isotopic Enrichment | 98 atom % D | cdnisotopes.com |
| Synonyms | 4,6-Dinitro-o-cresol-d2; 3,5-Dinitro-2-hydroxytoluene-d2 | isotope.comcdnisotopes.com |
| Application | Environmental Analysis, Priority Pollutants | isotope.com |
Development of Enhanced Spectroscopic and Chromatographic Techniques Leveraging Deuterium Labeling
The presence of deuterium in place of hydrogen significantly impacts several advanced analytical techniques, often leading to enhanced resolution and sensitivity.
Enhanced Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has a different magnetic moment and resonance frequency than hydrogen (protons). In ¹H NMR, replacing hydrogen with deuterium removes the corresponding signal, which can simplify complex spectra and aid in signal assignment. Conversely, ²H (or D) NMR allows for the direct observation of the labeled sites. sigmaaldrich.com This technique is particularly useful for studying highly deuterated compounds, as it provides a clean spectrum where proton signals are transparent. sigmaaldrich.com Deuterium labeling can also be used to enhance techniques like Dynamic Nuclear Polarization (DNP), which dramatically increases NMR signal sensitivity, allowing for the study of molecules at low concentrations. mmu.ac.ukresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: In studies involving free radicals, deuterating the spin trap molecules can lead to a dramatic increase in spectral resolution. This allows for the better disclosure of the structure of the radical species being studied. lookchem.com
Enhanced Chromatographic Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): The mass difference between deuterated and non-deuterated isotopologues is easily detected by a mass spectrometer, forming the basis of tracer studies. However, deuterium substitution can also lead to slight differences in chromatographic retention times, an outcome known as the chromatographic isotope effect. oup.com This effect arises from subtle changes in molecular interactions with the stationary phase and can be modeled to better understand separation mechanisms. oup.com
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique probes protein conformation and dynamics. A significant challenge in HDX-MS is the loss of the incorporated deuterium label ("back-exchange") during the analysis. nih.gov Methodological developments, such as performing liquid chromatography at subzero temperatures (e.g., -20 °C or -30 °C), significantly reduce this back-exchange. nih.govacs.org These cryogenic chromatography methods allow for longer separation times, resulting in improved chromatographic resolution while retaining more of the valuable deuterium label. nih.gov
| Technique | Principle of Enhancement | Primary Application | Source |
|---|---|---|---|
| Deuterium NMR (²H NMR) | Directly observes deuterium signals without interference from proton signals. | Structural verification and isotopic enrichment determination of highly deuterated compounds. | sigmaaldrich.com |
| Dynamic Nuclear Polarization (DNP) NMR | Microwave irradiation transfers polarization from electron spins to nuclear spins, boosting signal intensity. Deuteration can affect the process. | Vastly improves NMR sensitivity for studying materials and biological solids at low concentrations. | mmu.ac.ukresearchgate.net |
| EPR with Deuterated Spin Traps | Deuteration of molecules used to "trap" transient free radicals simplifies the EPR spectrum. | Enhances spectral resolution for the structural identification of radical adducts. | lookchem.com |
| Subzero Temperature LC-HDX-MS | Conducting liquid chromatography at temperatures down to -30°C slows the rate of D-H back-exchange. | Improves accuracy and resolution in studying protein conformation and dynamics by retaining more of the deuterium label. | nih.govacs.org |
| Isotope Pattern-based LC-MS | Uses the mass difference between deuterated and unlabeled analogues to specifically detect and trace compounds. | Elucidation of metabolic pathways and tracing environmental contaminants. | nih.gov |
Future Directions and Emerging Research Avenues for Dinitrophenol Derivatives with Isotopic Labeling
The application of isotopically labeled dinitrophenols like this compound is poised to expand as analytical technologies continue to advance. A key future direction lies in the development of multiplexed detection methods, where probes could be designed to trace several environmental contaminants and their transformation products simultaneously. mdpi.com
In metabolomics, the increasing sensitivity of imaging techniques such as Deuterium Metabolic Imaging (DMI) holds significant potential. frontiersin.org Applying DMI with deuterated dinitrophenol derivatives could enable the visualization of metabolic activity and drug distribution within tissues and even single cells in a non-invasive manner, providing crucial insights into the compound's mode of action. frontiersin.org
Furthermore, the synergy between isotopic labeling and high-resolution analytical platforms like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) will allow for a more comprehensive characterization of the complex mixtures found in environmental and biological samples. acs.org This could lead to the discovery of novel degradation or metabolic pathways for dinitrophenol-based contaminants. Future research will likely focus on leveraging these advanced methods to better understand the environmental health implications of these compounds and to develop potential bioremediation strategies based on a detailed knowledge of their microbial degradation.
Q & A
Basic Research Questions
Q. How is 4,6-Dinitro-2-methylphenol-3,5-D2 synthesized, and what methods ensure isotopic purity?
- Methodological Answer : The compound is synthesized via selective deuteration at the 3,5-positions of the phenolic ring. Isotopic purity (≥98 atom% D) is achieved through controlled reaction conditions using deuterated precursors (e.g., D₂O or deuterated methylating agents) and validated by mass spectrometry (MS) . Post-synthesis purification via column chromatography or recrystallization ensures chemical purity.
Q. What analytical techniques confirm the structure and isotopic integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of protons at the 3,5-positions, while ²H NMR verifies deuterium incorporation .
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular weight (e.g., 200.14–200.145 g/mol) and isotopic distribution .
- HPLC-UV/Vis : Assesses chemical purity (>98%) by comparing retention times with non-deuterated standards .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to its toxicity (LD₅₀: 20–25 mg/kg in rats) .
- Storage : Store in airtight containers at 0–6°C to prevent degradation, away from oxidizers and strong bases .
- Waste Disposal : Follow hazardous waste guidelines for nitroaromatics, including neutralization before disposal .
Advanced Research Questions
Q. How does deuterium labeling affect the compound’s reactivity compared to its non-deuterated analog (DNOC)?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium substitution at the 3,5-positions reduces reaction rates in electrophilic substitutions due to increased bond strength (C-D vs. C-H).
- Stability Studies : Compare thermal degradation profiles using thermogravimetric analysis (TGA). DNOC-D₂ may exhibit slower decomposition under oxidative conditions .
Q. How can researchers resolve discrepancies in reported molecular weights (200.14 vs. 200.145 g/mol)?
- Methodological Answer :
- Calibration Standards : Use high-purity calibrants (e.g., NIST-traceable references) for HRMS.
- Data Comparison :
| Source | Molecular Weight (g/mol) | Method |
|---|---|---|
| 200.14 | HRMS | |
| 200.145 | Theoretical calc. |
- Theoretical calculations (using isotopic exact masses) reconcile minor differences due to rounding .
Q. What are the challenges in using this compound as an internal standard for environmental analysis?
- Methodological Answer :
- Matrix Effects : Co-eluting contaminants in soil/water samples may interfere with MS detection. Optimize sample cleanup (e.g., solid-phase extraction) .
- Isotopic Dilution : Validate recovery rates (85–115%) by spiking deuterated and non-deuterated analogs into matrices like sludge or plant tissues .
Q. How to optimize chromatographic separation of deuterated and non-deuterated analogs?
- Methodological Answer :
- HPLC Method Development : Use a C18 column with a mobile phase of acetonitrile:water (70:30, pH 2.5) at 1.0 mL/min. Adjust gradient elution to resolve DNOC and DNOC-D₂ (Δtᵣ ≈ 0.3–0.5 min) .
- Detection : UV detection at 254 nm for nitroaromatic absorbance.
Data Contradiction Analysis
Q. Why do toxicity profiles vary across sources, and how should researchers mitigate risks?
- Analysis : classifies the compound under hazard code [毒] II (acute toxicity), while reports LD₅₀ values (oral: 25 mg/kg; dermal: 20 mg/kg). Variations arise from testing protocols (e.g., rodent strain, administration route). Mitigation includes dose-response studies tailored to experimental models .
Application in Experimental Design
Q. How to design a degradation study for this compound in soil systems?
- Methodological Answer :
- Microcosm Setup : Incubate soil samples (pH 6–8) with 10 ppm DNOC-D₂ under aerobic/anaerobic conditions.
- Sampling : Extract metabolites at intervals (0, 7, 14 days) using QuEChERS and analyze via LC-MS/MS.
- Deuterium Tracing : Monitor deuterium retention in degradation byproducts (e.g., 3,5-dideutero-4-nitro derivatives) to map pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
